N4-Acetylsulfamerazine
Description
Contextualization within Sulfonamide Antibiotics Research
N(4)-Acetylsulfamerazine exists within the broader context of sulfonamides, a class of synthetic antimicrobial agents foundational to modern chemotherapy. Sulfonamides, including sulfamerazine (B1682647) and its structural relatives like sulfadiazine (B1682646) and sulfamethazine (B1682506), exert their bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). drugbank.comacs.org This enzyme is vital for the synthesis of folic acid, an essential nutrient for bacterial proliferation. drugbank.comontosight.aicymitquimica.com By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the bacterial folic acid pathway. drugbank.com
Sulfamerazine is specifically a mono-methyl derivative of sulfadiazine. Research into its metabolism is incomplete without a thorough investigation of N(4)-Acetylsulfamerazine, as this metabolite represents a major route of biotransformation and elimination in many species. researchgate.net Studies often compare the metabolic pathways of sulfamerazine with other pyrimidine-substituted sulfonamides, such as sulfadiazine and sulfamethazine, to understand how small structural modifications influence their pharmacokinetic behavior. acs.orgkarger.com
Significance of N(4)-Acetylation in Drug Metabolism and Activity
N(4)-acetylation is a primary and crucial metabolic pathway for many sulfonamides, including sulfamerazine. karger.com This biochemical reaction involves the transfer of an acetyl group to the N4-amino group of the sulfonamide molecule, a process catalyzed by the N-acetyltransferase (NAT) enzyme system. karger.com The extent of acetylation can vary significantly among individuals due to genetic polymorphism in the NAT enzymes, leading to distinct "fast" and "slow" acetylator phenotypes. nih.govacpjournals.org
This genetic variation has profound implications for drug metabolism. For instance, sulfamerazine exhibits a clear acetylator phenotype; the elimination half-life of the parent drug is approximately 12 hours in fast acetylators, whereas it extends to 24 hours in slow acetylators. nih.gov
The acetylation process significantly alters the physicochemical properties of the parent drug, which in turn affects its biological activity and elimination. N(4)-Acetylsulfamerazine, for example, has a higher percentage of plasma protein binding compared to its parent compound. nih.gov Furthermore, the renal clearance of the acetylated metabolite is dramatically higher than that of sulfamerazine, indicating that acetylation is a key step in facilitating the drug's excretion from the body. nih.govkarger.com Research has also uncovered the existence of an acetylation-deacetylation equilibrium, where N(4)-Acetylsulfamerazine can be converted back to sulfamerazine, creating a dynamic metabolic cycle. karger.comnih.gov
| Property | Sulfamerazine | N(4)-Acetylsulfamerazine |
|---|---|---|
| Plasma Protein Binding | 86% | 92% |
| Elimination Half-Life (Fast Acetylators) | 12 hours | 5 and 12 hours (biphasic) |
| Elimination Half-Life (Slow Acetylators) | 24 hours | 5 and 24 hours (biphasic) |
| Renal Clearance | 20 ml/min | 300-500 ml/min |
Overview of N(4)-Acetylsulfamerazine as a Key Metabolite
N(4)-Acetylsulfamerazine is firmly established in scientific literature as a key metabolite of sulfamerazine. Pharmacokinetic studies in various animal species, including cattle and sheep, have consistently shown that the disposition of sulfamerazine is primarily governed by its metabolism to N(4)-Acetylsulfamerazine and subsequent renal excretion. researchgate.netavma.org
In cattle, sulfamerazine is eliminated with a biological half-life of 6.2 hours, mainly through renal excretion of the unchanged parent drug and its acetylated metabolite. researchgate.net Similarly, studies in ewe lambs determined a biological half-life of 6.6 hours, with elimination occurring through renal excretion of unchanged sulfamerazine and its acetyl metabolite, alongside other minor metabolites. avma.org These studies underscore the central role of N(4)-acetylation in the clearance of sulfamerazine across different species. nih.govnih.gov
The significance of N(4)-Acetylsulfamerazine extends into environmental science. The presence of both the parent sulfonamide and its acetylated metabolites in environmental samples has prompted research into their fate, including processes like photodegradation in aquatic environments. nih.govresearchgate.net Studies have also focused on the biodegradation of acetylated metabolites in wastewater, as these compounds can sometimes revert to the parent antibiotic. researchgate.net
| Species | Biological Half-Life of Sulfamerazine | Primary Elimination Route | Key Metabolite |
|---|---|---|---|
| Cattle | 6.2 hours researchgate.net | Renal excretion researchgate.net | N(4)-Acetylsulfamerazine researchgate.net |
| Ewe Lambs | 6.6 hours avma.org | Renal excretion avma.org | N(4)-Acetylsulfamerazine avma.org |
| Dogs | Not specified | Hydroxylation (unable to acetylate) nih.gov | 4-hydroxysulfamerazine nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-9-7-8-14-13(15-9)17-21(19,20)12-5-3-11(4-6-12)16-10(2)18/h3-8H,1-2H3,(H,16,18)(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFJZKMLXDFUNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40155361 | |
| Record name | N(4)-Acetylsulfamerazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40155361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201593 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
127-73-1 | |
| Record name | N4-Acetylsulfamerazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(4)-Acetylsulfamerazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(4)-Acetylsulfamerazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40155361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-[[(4-methyl-2-pyrimidinyl)amino]sulphonyl]phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N4-ACETYLSULFAMERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0D41HX8KG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Derivatization Methodologies for N 4 Acetylsulfamerazine
Acetylation Reaction Mechanisms of Sulfonamides
The core reaction in the synthesis of N(4)-Acetylsulfamerazine is the acetylation of the N(4)-amino group of sulfamerazine (B1682647). This transformation is a classic example of nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org
Nucleophilic Acyl Substitution in N(4)-Acetylation
The N(4)-acetylation of sulfamerazine proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org In this reaction, the lone pair of electrons on the nitrogen atom of the primary aromatic amine (the N(4) position) of sulfamerazine acts as a nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. libretexts.orgvanderbilt.edu
Catalytic Systems in Acetylation Reactions (e.g., Sulfuric Acid)
The acetylation of sulfonamides can be facilitated by the use of catalytic systems. researchgate.net While strong bases like pyridine (B92270) are often used, acid catalysis is also a viable approach. ekb.egtaylorandfrancis.com Concentrated sulfuric acid can act as a catalyst in acetylation reactions using acetic anhydride. wisc.edu The acid protonates the carbonyl oxygen of the anhydride, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the sulfonamide's amino group. wisc.eduresearchgate.net
Various Lewis acids have also been shown to efficiently catalyze the N-acylation of sulfonamides. These include zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), and others, which can be used in solvent-free conditions or with various acylating agents like carboxylic acid anhydrides. researchgate.netdergipark.org.tracs.org
Role of Additives in Reaction Homogeneity and Kinetics (e.g., Dimethylformamide, N-methylpyrrolidone)
To improve the efficiency and practicality of the synthesis, certain additives can be incorporated into the reaction mixture. Solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) can be used to enhance the homogeneity and stirrability of the reaction. This is particularly useful when dealing with reactants that have poor solubility in the primary reaction solvent.
DMF and NMP are polar aprotic solvents that can dissolve a wide range of organic compounds. nih.govnih.gov Their use can lead to improved reaction kinetics by ensuring that the reactants are in the same phase and can interact effectively. nih.gov In some cases, these solvents can also participate in the reaction mechanism or act as a catalyst themselves. nih.gov
Laboratory-Scale Synthesis Protocols
The synthesis of N(4)-Acetylsulfamerazine can be readily achieved in a laboratory setting using established protocols. These methods typically involve the reaction of sulfamerazine with a suitable acetylating agent under controlled conditions.
Reagents and Conditions for N(4)-Acetylsulfamerazine Synthesis (e.g., Acetic Anhydride, Acetyl Chloride)
A common and effective method for the synthesis of N(4)-Acetylsulfamerazine involves the use of acetic anhydride as the acetylating agent. ncert.nic.in The reaction is often carried out in a suitable solvent, and a catalyst may be employed to increase the reaction rate. researchgate.net
Alternatively, acetyl chloride can be used for the acetylation. ncert.nic.in When using acetyl chloride, a base such as pyridine is typically added to neutralize the hydrochloric acid that is formed as a byproduct. taylorandfrancis.comncert.nic.in
Table 1: Common Reagents for N(4)-Acetylsulfamerazine Synthesis
| Reagent | Role |
| Sulfamerazine | Starting material |
| Acetic Anhydride | Acetylating agent |
| Acetyl Chloride | Acetylating agent |
| Sulfuric Acid | Catalyst |
| Pyridine | Base and solvent |
| Dimethylformamide (DMF) | Solvent/Additive |
| N-methylpyrrolidone (NMP) | Solvent/Additive |
Stepwise Procedure for Synthesis and Purification
A general procedure for the synthesis of N(4)-Acetylsulfamerazine is as follows:
Reaction Setup: Sulfamerazine is dissolved or suspended in a suitable solvent, such as glacial acetic acid or pyridine, in a round-bottom flask. ncert.nic.in
Addition of Acetylating Agent: The acetylating agent, either acetic anhydride or acetyl chloride, is added to the mixture. ncert.nic.in If acetyl chloride is used, the addition is often done carefully, and the reaction may be cooled to control the exothermic reaction. orgsyn.org
Reaction Conditions: The reaction mixture is then heated, often under reflux, for a specific period to ensure the completion of the reaction. rsc.org
Work-up and Isolation: After cooling, the reaction mixture is typically poured into cold water to precipitate the crude product. ncert.nic.in
Purification: The crude N(4)-Acetylsulfamerazine is collected by filtration and washed with water. google.com Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol-water mixtures, to obtain a product of high purity. google.com The purity can be confirmed by techniques like melting point determination. google.com
Advanced Synthetic Strategies for N(4)-Acetylsulfamerazine Analogs
The synthesis of analogs of N(4)-Acetylsulfamerazine often involves modifying the core sulfamerazine structure or altering the acetyl group. These strategies are crucial for developing new compounds with potentially enhanced or different biological activities.
One common approach involves the condensation of a substituted sulfonyl chloride with an appropriate aminopyrimidine derivative. For instance, the synthesis of sulfamerazine itself, the precursor to N(4)-Acetylsulfamerazine, can be achieved by reacting acetylsulfanilyl chloride with 2-amino-4-methylpyrimidine, followed by hydrolysis. Modifications to the pyrimidine (B1678525) ring or the aniline (B41778) moiety of sulfamerazine prior to acetylation can lead to a diverse range of analogs.
Advanced methods focus on creating more complex derivatives. For example, novel sulfonamides have been synthesized by reacting sulfamerazine with p-nitrobenzoyl chloride, followed by reduction of the nitro group to an amine. researchgate.net This newly introduced amino group can then be further functionalized. Structure-based virtual screening has also been employed to design and synthesize new sulfamethazine (B1682506) derivatives, a closely related sulfonamide, which can then be acetylated to produce the corresponding N(4)-acetyl analogs. nih.govtandfonline.com
The synthesis of N-acylsulfonamides, a class to which N(4)-Acetylsulfamerazine belongs, can be achieved through various catalytic methods. Tin (IV) chloride has been used as a Lewis acid catalyst for the direct condensation of sulfonamides with acylating agents like ethyl lactate. researchgate.net Other strategies include the use of metal-free conditions, such as iodine-mediated reactions, for the oxidative S-N coupling between aryl thiols and amines to form the sulfonamide bond. thieme-connect.com
Interactive Table: Synthetic Approaches for Sulfonamide Analogs
| Synthetic Strategy | Key Reagents | Description | Potential Analogs of N(4)-Acetylsulfamerazine |
|---|---|---|---|
| Condensation | Acetylsulfanilyl chloride, 2-amino-4-methylpyrimidine | Formation of the sulfonamide bond followed by hydrolysis and acetylation. | Analogs with substitutions on the pyrimidine or benzene (B151609) ring. |
| Nitro-Group Derivatization | p-Nitrobenzoyl chloride, reducing agents (e.g., Na2S) | Introduction and subsequent reduction of a nitro group to create a new functional handle. researchgate.net | Analogs with further substitutions on the newly formed amino group. |
| Virtual Screening | Computational models, various chemical building blocks | In-silico design of target molecules followed by targeted synthesis. nih.govtandfonline.com | A wide range of structurally diverse analogs. |
| Catalytic N-acylation | Sulfonamide, acylating agent, Lewis acid (e.g., SnCl4) | Direct acylation of the sulfonamide nitrogen. researchgate.net | Analogs with different acyl groups replacing the acetyl group. |
Chemical Reactions and Modifications of N(4)-Acetylsulfamerazine
N(4)-Acetylsulfamerazine can undergo various chemical reactions, allowing for the creation of a wide array of derivatives. These reactions primarily target the sulfonamide group, the acetyl group, or the aromatic rings.
Oxidation Reactions (e.g., Sulfone Derivatives)
The sulfonamide group in N(4)-Acetylsulfamerazine can be oxidized. Peroxidases, for example, can mediate the oxidation of sulfonamides. nih.govscielo.org.mx This enzymatic oxidation can lead to the formation of hydroxylamine (B1172632) and nitroso metabolites, particularly at the N4-position. nih.gov While direct oxidation of N(4)-Acetylsulfamerazine to a sulfone derivative is not extensively documented in the provided results, the oxidation of the sulfur atom in the sulfonamide group is a known reaction for sulfonamides in general. This would lead to the formation of a sulfone, which has different electronic and steric properties. Another oxidation method involves using N-hydroxyphthalimide under mild conditions to prepare N-sulfonylimines from sulfonamides. mdpi.com
Reduction Reactions (e.g., Nitro Group to Amine)
While N(4)-Acetylsulfamerazine itself does not have a nitro group, a common strategy for creating its analogs involves introducing a nitro group onto the aromatic ring and then reducing it to an amine. This is a versatile method for introducing a new point of functionality. researchgate.net The reduction of aromatic nitro groups to amines can be achieved using various reagents. researchgate.netorganic-chemistry.org Common methods include catalytic hydrogenation with Pd/C, or the use of reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in acidic media. commonorganicchemistry.comgoogle.com More recent methods have explored the use of sodium bisulfite, sometimes in the presence of SnCl2, for the reductive coupling of nitroarenes with aryl sulfinates to form sulfonamides. acs.org These methods are often chemoselective, meaning they can reduce the nitro group without affecting other functional groups in the molecule. organic-chemistry.org
Substitution Reactions (e.g., Acetyl Group Replacement)
The N-acetyl group of N(4)-Acetylsulfamerazine can be removed (deacetylation) or replaced. Deacetylation can occur in vivo and can also be achieved chemically, often through acid or base-catalyzed hydrolysis. nih.govcalameo.cometsu.edu For instance, refluxing with a strong base or acid can cleave the amide bond. etsu.edu
Once deacetylated to sulfamerazine, the free amino group can be reacted with different acylating agents to introduce a variety of substituents in place of the original acetyl group. This allows for the synthesis of a wide range of N4-acylsulfamerazine analogs. The reaction of sulfamethazine, a related compound, with various acid chlorides to form amide derivatives illustrates this principle. nih.gov The synthesis of N-acylsulfonamides can be catalyzed by Lewis acids, and various methods exist for this transformation. researchgate.netdergipark.org.tr It has been noted that replacing the acetyl group with other moieties, such as propyl or n-butyl groups, can influence the biological activity of the resulting compound. researchgate.net
Interactive Table: Chemical Modifications of N(4)-Acetylsulfamerazine
| Reaction Type | Target Site | Reagents/Conditions | Resulting Product |
|---|---|---|---|
| Oxidation | Sulfonamide group | Peroxidases, N-hydroxyphthalimide nih.govscielo.org.mxmdpi.com | N-sulfonylimines, hydroxylamine metabolites |
| Reduction (of a nitro-analog) | Nitro group on aromatic ring | Pd/C, H2; SnCl2, HCl; Fe, HCl researchgate.netcommonorganicchemistry.com | Amino-substituted analog |
Analytical Methodologies for N 4 Acetylsulfamerazine
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental analytical methodology for the separation, identification, and quantification of N(4)-Acetylsulfamerazine in various matrices. This technique leverages the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation from other compounds. Both liquid and gas chromatography have been successfully employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary and widely utilized technique for the analysis of N(4)-Acetylsulfamerazine and other sulfonamides. mdpi.com Its high sensitivity, reproducibility, and accuracy make it ideal for both qualitative and quantitative assessments. vcu.edu The versatility of HPLC allows for its application across diverse sample types, from biological tissues to environmental samples.
Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of N(4)-Acetylsulfamerazine. vcu.edu In this configuration, a non-polar stationary phase, typically a C18-bonded silica, is used with a polar mobile phase. mdpi.comvcu.edu Separation is based on the principle of hydrophobicity; more non-polar compounds are retained longer on the column. vcu.edu
RP-HPLC is effective for separating N(4)-Acetylsulfamerazine from its parent drug, sulfamerazine (B1682647), and other related metabolites. Research has demonstrated its successful application in the determination of N(4)-acetylsulfamethazine, a closely related compound, in complex matrices such as meat and eggs. nih.govresearchgate.net For instance, a method was developed to extract N(4)-acetylsulfamethazine from meat using a metaphosphoric acid-methanol solution, followed by a C18 clean-up procedure and subsequent HPLC analysis. nih.gov Similarly, a quantitative liquid chromatographic method has been described for determining N(4)-acetylsulfamethazine in egg albumin and yolk. researchgate.net
Diode Array Detection (DAD): This is a form of ultraviolet-visible (UV-Vis) spectroscopy that is frequently coupled with HPLC for the detection of N(4)-Acetylsulfamerazine. DAD detectors acquire a full UV-Vis spectrum simultaneously at all wavelengths, which is highly advantageous. mdpi.com This capability allows for the determination of the optimal detection wavelength for maximum sensitivity, assessment of peak purity, and spectral confirmation of the analyte's identity. mdpi.com A study focused on identifying and determining sulfamethazine (B1682506) and its N4-acetyl metabolite in meat utilized HPLC with a photodiode-array detector for monitoring. nih.gov In another application, a UV detector was set to a specific wavelength of 268 nm for the analysis of N(4)-acetylsulfamethazine in egg samples. researchgate.net
Fluorescence Detection (FLD): Fluorescence detection is another option that can be used in HPLC analysis. While less commonly cited specifically for N(4)-Acetylsulfamerazine compared to DAD or mass spectrometry, FLD is known for its high sensitivity and selectivity for compounds that fluoresce. For sulfonamides that are naturally fluorescent or can be derivatized to become fluorescent, FLD can offer significantly lower detection limits than UV-based detection. Label-free fluorescent aptasensors have been developed for the highly sensitive detection of the parent compound, sulfamethazine, which indicates the potential applicability of fluorescence-based methods for its metabolites as well. scienceopen.com
The success of an HPLC separation is critically dependent on the appropriate selection of the stationary phase (column) and the mobile phase. linklab.gr
Column Selection: For the reversed-phase separation of N(4)-Acetylsulfamerazine, octadecylsilane (B103800) (C18 or ODS) columns are overwhelmingly the columns of choice. nih.govresearchgate.netmassbank.eu These columns provide the necessary hydrophobic character to retain and separate the analyte from more polar and less polar impurities. The selection of column dimensions (length and internal diameter) and particle size is a trade-off between resolution, analysis time, and backpressure. linklab.gr
HPLC Column Parameters for Sulfonamide Analysis
| Study Focus | Column Type | Dimensions | Particle Size | Reference |
|---|---|---|---|---|
| N4-Acetylsulfamethazine in Meat | Supersphere RP-18e | 125 x 4.0 mm I.D. | Not Specified | nih.gov |
| N4-Acetylsulfamethazine in Eggs | Reversed Phase Column | Not Specified | Not Specified | researchgate.net |
| N4-Acetylsulfamethazine (LC-MS) | XBridge C18 | 50 x 2.1 mm | 3.5 µm | massbank.eumassbank.eu |
Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of an aqueous component (often with a buffer or acid to control pH) and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.com The ratio of these components determines the solvent strength and thus the retention time of the analyte. aapco.org For ionizable compounds like N(4)-Acetylsulfamerazine, the pH of the mobile phase is a critical parameter as it affects the analyte's ionization state and, consequently, its retention and peak shape. aapco.org Optimization involves adjusting the organic solvent percentage (either isocratically or using a gradient) and the pH of the aqueous phase to achieve the desired separation with good peak symmetry in a reasonable timeframe.
Examples of Mobile Phases for N(4)-Acetylsulfamerazine Analysis
| Mobile Phase Composition | Mode | Application | Reference |
|---|---|---|---|
| 0.05 M Sodium Dihydrogenphosphate (pH 4.5) / Acetonitrile (8:2 v/v) | Isocratic | Analysis in Meat | nih.gov |
| 0.01 M Phosphate Buffer / Acetonitrile (Gradient of 5-15% Acetonitrile) | Gradient | Analysis in Eggs | researchgate.net |
| A: Water with 0.1% Formic Acid; B: Methanol with 0.1% Formic Acid | Gradient | LC-MS Analysis | massbank.eumassbank.eu |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with smaller particles (typically sub-2 µm) than those used in conventional HPLC. aquaenergyexpo.com This reduction in particle size leads to a substantial increase in chromatographic efficiency, resulting in better resolution, higher peak capacity, and increased sensitivity. aquaenergyexpo.com
The primary advantage of UPLC is the significant reduction in analysis time, often by a factor of three or more compared to traditional HPLC, without sacrificing separation quality. aquaenergyexpo.com This high-throughput capability is particularly valuable in routine analysis environments. UPLC systems are designed to operate at higher backpressures that result from the smaller particle sizes. aquaenergyexpo.com This technology has been successfully applied to the multi-residue analysis of a wide range of pharmaceuticals, including various sulfonamides, in complex samples like wastewater. aquaenergyexpo.commdpi.com
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of N(4)-Acetylsulfamerazine. However, due to the compound's low volatility and thermal instability stemming from its polar functional groups, direct analysis by GC is often challenging. jfda-online.com These characteristics can lead to poor peak shape, irreversible adsorption on the column, and degradation of the analyte. jfda-online.com
To overcome these limitations, a chemical derivatization step is typically required prior to GC analysis. jfda-online.comresearchgate.net Derivatization involves converting the polar functional groups into less polar, more volatile, and more thermally stable derivatives. A common approach for compounds containing amine groups is methylation. Research on sulfamethazine metabolites has described a method where the compounds are methylated before being identified by gas chromatography-mass spectrometry (GC-MS). nih.gov Another study successfully modified an electron capture gas chromatographic method to simultaneously separate and quantitate sulfamethazine and N(4)-acetylsulfamethazine in tissue samples. oup.com This demonstrates that with appropriate methodology, GC can be a viable and effective tool for the analysis of this compound.
Electron Capture Detection (ECD) in GC
Gas chromatography (GC) coupled with an electron capture detector (ECD) is a highly sensitive technique for the detection of compounds with electronegative functional groups. scioninstruments.com While direct analysis of N(4)-Acetylsulfamerazine by GC-ECD is challenging due to the compound's polarity, derivatization can be employed to enhance its volatility and thermal stability, making it amenable to GC analysis.
The derivatization of sulfonamides, including compounds structurally similar to N(4)-Acetylsulfamerazine, often involves acylation or benzylation to create less polar and more volatile derivatives. nih.gov For instance, trifluoroacetylation and heptafluorobenzylation have been shown to produce derivatives with a high response on an electron-capture detector. nih.gov Another approach involves methylation with diazomethane (B1218177) to form N1-methyl derivatives, which can then be analyzed by gas chromatography.
Although specific operational parameters for the GC-ECD analysis of N(4)-Acetylsulfamerazine are not extensively documented in readily available literature, the general methodology for related sulfonamides provides a framework for its potential analysis. This would typically involve an optimized derivatization step followed by separation on a suitable capillary column and detection by ECD. The high sensitivity of the ECD makes this a potentially valuable method for trace-level analysis. scioninstruments.comnih.gov
Table 1: General Derivatization Approaches for Sulfonamides for GC-ECD Analysis
| Derivatization Agent | Derivative Type | Key Advantages | Reference |
| Trifluoroacetic anhydride (B1165640) | Trifluoroacetyl derivative | Rapid, quantitative acylation; High ECD response | nih.gov |
| Heptafluorobutyric anhydride | Heptafluorobutyryl derivative | High ECD response | nih.gov |
| Pentafluorobenzyl bromide | Pentafluorobenzyl derivative | Extractive alkylation technique; High ECD response | nih.gov |
| Diazomethane | N1-methyl derivative | Enables GC analysis of sulfonamides |
Mass Spectrometry (MS) Techniques for Identification and Quantification
Mass spectrometry (MS) is a powerful and versatile analytical tool that provides detailed information about the mass-to-charge ratio of ions, enabling the precise identification and quantification of chemical compounds. Various MS techniques, often coupled with chromatographic separation, are instrumental in the analysis of N(4)-Acetylsulfamerazine.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of N(4)-Acetylsulfamerazine in complex matrices. This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like N(4)-Acetylsulfamerazine. In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. ESI can be operated in both positive and negative ion modes. For N(4)-Acetylsulfamethazine, a closely related compound, positive ion mode typically results in the formation of the protonated molecule [M+H]+. massbank.eu
Quadrupole time-of-flight mass spectrometry (QTOF-MS) is a high-resolution mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. researchgate.net This hybrid instrument provides high mass accuracy and resolution, which is highly beneficial for the unambiguous identification of compounds and the elucidation of their elemental composition. tofwerk.com While specific studies detailing the use of QTOF-MS for N(4)-Acetylsulfamerazine were not prevalent in the reviewed literature, the technique has been successfully applied to the analysis of other sulfonamides and their metabolites. researchgate.netnih.gov For instance, a method for the analysis of sulfamerazine, the parent compound of N(4)-Acetylsulfamerazine, utilized LC-ESI-QTOF in negative ion mode, identifying the precursor ion [M-H]- at an m/z of 263.0608. massbank.eu The high mass accuracy of QTOF-MS allows for the confident identification of precursor and product ions, which is crucial for structural confirmation. nih.gov
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation and identification of metabolites. uab.edu In an MS/MS experiment, a specific precursor ion of interest is selected, fragmented, and the resulting product ions are detected. The fragmentation pattern provides a structural fingerprint of the molecule.
The fragmentation of N(4)-acetylated sulfonamides has been studied in the context of identifying their photodegradation products, which can share common pathways with metabolic transformations. nih.gov These studies reveal two major fragmentation pathways: the cleavage of the sulfonamide bond and the extrusion of SO2. nih.gov For N(4)-Acetylsulfamethazine, fragmentation in positive ion mode can lead to characteristic product ions. The study of these fragmentation patterns is essential for identifying and confirming the structure of metabolites of sulfamerazine. researchgate.net
Table 2: Representative LC-MS/MS Parameters for the Analysis of a Related Compound, N(4)-Acetylsulfamethazine
| Parameter | Value | Reference |
| Instrument | LTQ Orbitrap XL | massbank.eu |
| Ionization Mode | Positive (ESI) | massbank.eu |
| Precursor Ion [M+H]+ | m/z 321.1016 | massbank.eu |
| Fragmentation Mode | HCD | massbank.eu |
| Collision Energy | 90% (nominal) | massbank.eu |
| Resolution | 30000 | massbank.eu |
| Column | XBridge C18 | massbank.eu |
| Mobile Phase A | Water with 0.1% formic acid | massbank.eu |
| Mobile Phase B | Methanol with 0.1% formic acid | massbank.eu |
| Retention Time | 4.5 min | massbank.eu |
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a soft ionization technique that is particularly useful for the analysis of large biomolecules, but it has also been successfully applied to the analysis of smaller molecules, including drug residues in complex environmental samples. nih.gov In MALDI-TOF MS, the analyte is co-crystallized with a matrix compound that absorbs laser energy. A pulsed laser beam is directed at the sample, causing the desorption and ionization of the analyte molecules with minimal fragmentation. The resulting ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio.
A sensitive method has been developed for the detection of sulfamethazine and its major metabolite, N(4)-acetylsulfamethazine, in environmental samples using solid-phase immunoextraction coupled with MALDI-TOF MS. nih.gov This approach demonstrates the feasibility of using MALDI-TOF MS for the rapid and definitive detection of N(4)-acetylated sulfonamides at trace levels. nih.gov The technique has been reported as a potential means for detecting trace-level drug residues in complex matrices for the first time in this context. nih.gov
Gas Chromatography-Chemical Ionization Mass Spectrometry (GC-CIMS)
Gas Chromatography-Chemical Ionization Mass Spectrometry (GC-CIMS) serves as a powerful confirmatory technique for the identification of N(4)-Acetylsulfamerazine. Unlike Electron Ionization (EI), which can cause extensive fragmentation and potential loss of the molecular ion, Chemical Ionization (CI) is a "soft" ionization technique that typically produces a more prominent pseudo-molecular ion shimadzu.comgcms.cz. This is particularly advantageous for confirming the identity of metabolites like N(4)-Acetylsulfamerazine, as it preserves the core molecular structure, providing clear molecular weight information.
In practice, the use of a capillary column in GC coupled with a positive ion chemical ionization mass spectrometer allows for the definitive confirmation of N(4)-Acetylsulfamerazine in tissue samples, often from a single injection oup.com. The process may involve a derivatization step, such as methylation, following sample extraction and purification, to enhance the volatility and thermal stability of the analyte for GC analysis nih.gov. The resulting mass spectrum is characterized by minimal fragmentation, with a base peak corresponding to the protonated molecule [MH]+, simplifying spectral interpretation and increasing confidence in the identification shimadzu.com.
Accurate Mass Databases for Metabolite Screening and Identification
The screening and identification of metabolites such as N(4)-Acetylsulfamerazine are significantly enhanced by the use of accurate mass databases. These digital repositories are essential tools for non-targeted analysis, allowing researchers to compare experimentally obtained mass spectra with extensive libraries of known compounds.
High-resolution mass spectrometry (HRMS) instruments can determine the mass of an analyte with high precision, enabling the calculation of its elemental formula. This formula is then used to search against comprehensive online databases. A successful match provides a tentative identification of the unknown compound.
Several key open-access databases are instrumental in this process:
MassBank: A public repository of mass spectral data for a wide range of compounds, including metabolites. It contains MS2 mass spectra for N(4)-Acetylsulfamethazine, a closely related compound, which can be invaluable for structural elucidation massbank.eu.
PubChem: An extensive database from the National Institutes of Health (NIH) that contains information on chemical structures, properties, and biological activities for millions of small molecules nontargetedanalysis.org.
ChemSpider: A free chemical structure database owned by the Royal Society of Chemistry, providing access to millions of structures and their associated properties from hundreds of data sources nontargetedanalysis.org.
mzCloud: A mass spectral database that is particularly useful for identifying compounds based on high-resolution/accurate mass spectra nontargetedanalysis.org.
Database search programs utilize algorithms to match experimental tandem mass spectra (MS/MS) against theoretical spectra generated from the database, providing a score to rank the confidence of the match nih.gov. The use of an internal reference standard for continuous mass calibration during analysis is a critical step to ensure the high mass accuracy required for reliable database searching researchgate.net.
Table 1: Key Online Databases for Metabolite Identification
| Database Name | Owning/Operating Body | Key Features |
|---|---|---|
| PubChem | National Institutes of Health (NIH) | Open database of chemical structures, properties, and biological activities. |
| ChemSpider | Royal Society of Chemistry | Free access to over 90 million structures and associated information. nontargetedanalysis.org |
| MassBank | The MassBank Consortium | Open-access repository of mass spectral data from various instruments. nontargetedanalysis.org |
| mzCloud | HighChem LLC / Thermo Fisher Scientific | Freely searchable collection of high-resolution/accurate mass spectra. nontargetedanalysis.org |
| CompTox Chemicals Dashboard | U.S. Environmental Protection Agency (EPA) | Access to chemistry, toxicity, and exposure data for thousands of chemicals. nontargetedanalysis.org |
Sample Preparation and Extraction Methods
Effective sample preparation is a critical prerequisite for accurate and reliable analysis of N(4)-Acetylsulfamerazine. The goal is to isolate the target analyte from the sample matrix, remove interfering substances, and concentrate it to a level suitable for instrumental detection.
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely used and highly effective technique for the cleanup and concentration of sulfonamides from complex matrices like milk, water, and biological tissues researchgate.netnih.gov. The method involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of an appropriate solvent.
A typical SPE procedure for basic compounds involves the following steps:
Conditioning: The sorbent bed is treated with a solvent like methanol, followed by water or a buffer, to activate the stationary phase forensicresources.org.
Loading: The sample is passed through the column forensicresources.org.
Washing: The column is rinsed with a solvent (e.g., water, 0.1 M acetic acid) to remove matrix interferences forensicresources.org.
Drying: The column is dried, often under a stream of nitrogen, to remove the wash solvent forensicresources.org.
Elution: The target analyte, N(4)-Acetylsulfamerazine, is eluted from the sorbent using a small volume of an organic solvent or solvent mixture (e.g., methanol or a base-containing elution solvent) forensicresources.org.
Different types of SPE cartridges are available, and the selection depends on the properties of the analyte and the sample matrix nih.gov. Anion-exchange SPE columns are commonly used for sulfonamide cleanup researchgate.net. Advances in SPE technology, such as Reduced Solvent Volume (RSV) columns, offer significant advantages, including a 75% reduction in solvent use, faster extraction times, and lower costs without compromising recovery or reproducibility obrnutafaza.hr.
Immunoextraction Techniques (e.g., Solid Phase Immunoextraction, SPIE)
Immunoextraction techniques leverage the high specificity of antigen-antibody interactions for highly selective sample cleanup. Solid Phase Immunoextraction (SPIE) has been successfully applied to the recovery of N(4)-Acetylsulfamerazine and its parent compound from complex environmental samples like water, soil, and manure nih.govacs.org.
In this method, polyclonal antibodies specific to the sulfonamide class are immobilized on a solid support, creating an immunoaffinity gel acs.org. This gel is packed into a column. When the sample extract is passed through, the target analytes bind to the antibodies while matrix components pass through. After a washing step, the analytes are eluted. This technique is noted for its rapidity and efficiency, with a batch of samples being enriched in approximately 1.5 hours nih.govacs.org. While highly specific, these methods are often used as screening tools prior to confirmation by mass spectrometry acs.org.
Direct Treatment with Solvents
Direct solvent extraction is a fundamental and straightforward method for isolating analytes from solid or semi-solid matrices. The choice of solvent is critical and is based on the polarity and solubility of N(4)-Acetylsulfamerazine.
Commonly used solvents for the extraction of sulfonamides and their metabolites include:
Methanol: Tissues containing N(4)-Acetylsulfamerazine can be ground and directly extracted with methanol nih.gov. A single extraction step with methanol has also been used for sample preparation in egg analysis researchgate.net.
Acetonitrile: Often used in methods for extracting veterinary drug residues from tissues.
Solvent Mixtures: A mixture of ethyl acetate, n-hexane, and isopropanol (B130326) has been used for the extraction of sulfonamides from milk nih.gov. For soil samples, mixtures like dichloromethane-acetone or methanol-water are employed in techniques such as solvent-shake extraction usda.gov.
The resulting solvent extract is typically concentrated and may require further cleanup steps, such as SPE, before instrumental analysis.
Validation Parameters for Analytical Methods
To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must undergo a rigorous validation process. For veterinary drug residues like N(4)-Acetylsulfamerazine, validation procedures are often performed according to established international guidelines, such as those from the European Commission Decision 2002/657/EC or the International Council for Harmonisation (ICH).
Key validation parameters include:
Specificity/Selectivity: The ability of the method to distinguish and quantify the analyte from other substances in the sample matrix nih.gov.
Accuracy (Trueness): The closeness of the mean test result to the true value, often expressed as percent recovery. For sulfonamides, mean recoveries are typically expected to be within a range of approximately 80% to 115% researchgate.netnih.govwu.ac.th.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
Reproducibility (Inter-assay precision): Precision between different laboratories or over different days. RSD values for sulfonamide analysis are generally expected to be below 10-15% nih.gov.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified. It is often determined at a signal-to-noise ratio of 3:1 wu.ac.th.
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is a common benchmark wu.ac.th.
Decision Limit (CCα): The limit at and above which it can be concluded with an error probability of α (typically 5%) that a sample is non-compliant. For sulfonamides, calculated CCα values have been reported in the range of 101 to 122 µg/kg researchgate.netnih.gov.
Detection Capability (CCβ): The smallest content of the substance that may be detected, identified, and/or quantified in a sample with an error probability of β (typically 5%). Reported CCβ values for sulfonamides range from approximately 105 to 138 µg/kg researchgate.netnih.gov.
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range wu.ac.th.
Table 2: Typical Validation Parameters for Sulfonamide Residue Analysis
| Parameter | Typical Acceptance Criteria/Value | Reference |
|---|---|---|
| Accuracy (Recovery) | 80% - 115% | researchgate.netnih.govwu.ac.th |
| Precision (RSD) | < 15% | nih.gov |
| LOD (Signal-to-Noise) | 3:1 | wu.ac.th |
| LOQ (Signal-to-Noise) | 10:1 | wu.ac.th |
| Decision Limit (CCα) | e.g., 101.6 - 106.8 µg/kg | nih.gov |
| Detection Capability (CCβ) | e.g., 105.6 - 119.0 µg/kg | nih.gov |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. loesungsfabrik.de These parameters are fundamental in determining the sensitivity of an analytical method.
For the analysis of N(4)-Acetylsulfamerazine and its parent compound, sulfamethazine, in meat samples using high-performance liquid chromatography (HPLC) with photodiode-array detection, a limit of detection of 0.02 micrograms per gram (µg/g) has been reported for each drug. nih.gov In another study focusing on the determination of 4-sulfonamidophenylhydrazine and sulfonamide in diarylpyrazole derivatives by liquid chromatography-mass spectrometry (LC-MS), the limits of quantification were found to be 0.4915 nanograms per milliliter (ng/mL) and 0.5079 ng/mL, respectively. scitepress.org
The determination of LOD and LOQ can be approached in several ways. One common method for techniques that exhibit baseline noise, such as HPLC, is the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for estimating the LOD. loesungsfabrik.de Another approach involves using the standard deviation of the response and the slope of the calibration curve.
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| N(4)-Acetylsulfamerazine | Meat | HPLC-PDA | 0.02 µg/g | Not Specified |
| 4-sulfonamidophenylhydrazine | Diarylpyrazole derivatives | LC-MS | Not Specified | 0.4915 ng/mL |
| Sulfonamide | Diarylpyrazole derivatives | LC-MS | Not Specified | 0.5079 ng/mL |
HPLC-PDA: High-Performance Liquid Chromatography with Photodiode-Array Detection, LC-MS: Liquid Chromatography-Mass Spectrometry
Recovery Rates
Recovery rates are a measure of the efficiency of an analytical method in extracting an analyte from a sample matrix. It is a critical parameter for assessing the accuracy of a method.
In a study using a three-stage solid phase immunoextraction (SPIE) system coupled with MALDI-TOF MS, N(4)-Acetylsulfamerazine was recovered from various environmental samples. nih.govacs.org The method was applied to spiked water at a concentration of 0.1 parts per billion (ppb), and to 10% aqueous suspensions of soil and composted manure at 1 ppb. nih.govacs.org
For the determination of N(4)-Acetylsulfamerazine in meat, a method involving extraction with 0.2% metaphosphoric acid-methanol followed by a Bond-Elut C18 clean-up procedure yielded high recovery rates. nih.gov When meat was fortified with N(4)-Acetylsulfamerazine at a level of 0.5 µg/g, the recovery was between 93.0% and 94.4%. nih.gov A separate study on sulfonamides in diarylpyrazole derivatives reported average recoveries of 106.96% for 4-sulfonamidophenylhydrazine and 106.71% for sulfonamide. scitepress.org
| Analyte | Matrix | Fortification Level | Recovery Rate (%) |
| N(4)-Acetylsulfamerazine | Meat | 0.5 µg/g | 93.0 - 94.4 |
| 4-sulfonamidophenylhydrazine | Diarylpyrazole derivatives | Not Specified | 106.96 |
| Sulfonamide | Diarylpyrazole derivatives | Not Specified | 106.71 |
Precision and Reproducibility (e.g., RSD)
Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions, and it is often expressed as the relative standard deviation (RSD). Reproducibility is the precision under conditions where test results are obtained with the same method on identical items in different laboratories with different operators using different equipment.
For the analysis of N(4)-Acetylsulfamerazine in meat samples fortified at 0.5 µg/g, the coefficient of variation, a measure of precision, ranged from 1.5% to 2.7%. nih.gov In the context of non-targeted analysis, intraday and interday precision, estimated by peak area RSD, ranged from 30% to 50% for most compounds, although some compounds exhibited RSDs as low as 8.2% or as high as 106.5%. fiu.edu However, retention time precision for both intra- and interday analysis showed excellent repeatability and reproducibility, with all detected compounds having a retention time RSD of ≤ 5%. fiu.edu A highly sensitive UHPLC-MS/MS method for nitrofuran metabolites demonstrated good repeatability with RSD values below 12%. analchemres.org
| Analytical Parameter | Matrix | RSD (%) |
| N(4)-Acetylsulfamerazine Concentration | Meat | 1.5 - 2.7 |
| Non-targeted Compound Peak Area (Intraday/Interday) | Various | 30 - 50 (most compounds) |
| Non-targeted Compound Retention Time | Various | ≤ 5 |
| Nitrofuran Metabolites | Aquatic Products | < 12 |
Application of Analytical Methods in Environmental Monitoring
The developed analytical methods are essential for monitoring the presence of N(4)-Acetylsulfamerazine in various environmental compartments, which is critical for assessing potential ecological risks.
Detection of N(4)-Acetylsulfamerazine in Water Samples (Groundwater, Wastewater)
The presence of pharmaceuticals and their metabolites in water bodies is a growing environmental concern. nih.gov N(4)-Acetylsulfamerazine has been the subject of environmental monitoring in wastewater. One study investigated its presence, along with other sulfonamide metabolites, in 18 different wastewater treatment plants in Germany. researchgate.net This research confirmed the environmental presence of these compounds in wastewater effluent. researchgate.net
Analytical techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) are commonly employed for the detection of sulfonamides and their metabolites in water samples due to their high sensitivity and selectivity. researchgate.net The methods approved under the Clean Water Act (CWA), often referred to as "Part 136" methods, provide a regulatory framework for the analysis of pollutants in wastewater and ambient water. epa.gov
Detection in Soil and Composted Manure
Soil and manure are significant reservoirs for veterinary antibiotics and their metabolites due to agricultural practices. nih.gov Analytical methods have been successfully applied to detect N(4)-Acetylsulfamerazine in these complex matrices.
A sensitive method utilizing solid phase immunoextraction coupled with MALDI-TOF MS was used to detect N(4)-Acetylsulfamerazine in 10% (w/v) aqueous suspensions of soil and composted manure. nih.govacs.org The study involved spiking these matrices at a concentration of 1 ppb, demonstrating the method's applicability for trace-level detection. nih.govacs.org The fate of N-acetyl sulfamethoxazole, a related compound, has been studied in soil amended with manure, indicating that only a small fraction is mineralized over time, with a significant portion forming non-extractable residues. researchgate.net
Pharmacokinetics and Biotransformation of N 4 Acetylsulfamerazine
Metabolic Pathways of Sulfamerazine (B1682647) and N(4)-Acetylsulfamerazine
The primary metabolic pathway for sulfamerazine is the acetylation of its aromatic amine group at the N4 position karger.com. This reaction is catalyzed by the cytosolic N-acetyltransferase (NAT) enzyme, which utilizes acetylcoenzyme A as the acetyl group donor wikipedia.orgkarger.com. The product of this reaction is N(4)-Acetylsulfamerazine, which is a known human metabolite of the parent drug nih.gov. The extent to which this acetylation occurs can vary widely depending on the specific sulfonamide structure and the individual's genetic makeup karger.com.
Hydroxylation Metabolites (e.g., 4-Hydroxysulfamerazine, N4-acetyl-4-hydroxysulfamerazine)
The biotransformation of N(4)-Acetylsulfamerazine can involve hydroxylation, a key phase I metabolic reaction. While direct studies detailing the hydroxylation of N(4)-Acetylsulfamerazine are not extensively available, the metabolic fate of its parent compound, sulfamerazine, and other related sulfonamides like sulfadimidine, provides significant insights. For instance, sulfadimidine undergoes hydroxylation, accounting for a notable portion of its metabolism nih.gov. This process typically involves the introduction of a hydroxyl (-OH) group onto the aromatic ring or an aliphatic side chain of the molecule.
In the context of sulfamerazine, hydroxylation can occur on the pyrimidine (B1678525) ring, leading to the formation of metabolites such as 4-hydroxysulfamerazine. It is plausible that N(4)-Acetylsulfamerazine undergoes a similar hydroxylation pathway, resulting in the formation of N4-acetyl-4-hydroxysulfamerazine. This reaction would be catalyzed by microsomal enzymes, primarily the cytochrome P450 system in the liver nih.gov. The introduction of a hydroxyl group generally increases the water solubility of the compound, facilitating its subsequent metabolism and excretion.
Glucuronidation of Hydroxylated Metabolites
Following hydroxylation, the resulting metabolites can undergo phase II conjugation reactions, with glucuronidation being a prominent pathway for sulfonamides and their derivatives taylorandfrancis.com. This process involves the covalent attachment of glucuronic acid to the hydroxyl group of the metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs) taylorandfrancis.comwashington.edutaylorandfrancis.com.
The glucuronidation of hydroxylated metabolites of N(4)-Acetylsulfamerazine, such as N4-acetyl-4-hydroxysulfamerazine, would result in the formation of highly water-soluble glucuronide conjugates. These conjugates are generally pharmacologically inactive and are readily eliminated from the body, primarily through renal excretion taylorandfrancis.com. The formation of N,O-glucuronides from N-hydroxy metabolites of other aromatic amines has been studied as a significant detoxification pathway nih.govnih.gov. While direct evidence for the glucuronidation of hydroxylated N(4)-Acetylsulfamerazine is limited, this pathway is a well-established step in the metabolism of many xenobiotics, including other sulfonamides, and serves to enhance their elimination washington.edutaylorandfrancis.com.
Role of Cytochrome P450 Enzymes in Metabolism (e.g., CYP3A4)
The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the phase I metabolism of a vast array of drugs and other xenobiotics nih.gov. Specifically, enzymes within the CYP3A subfamily, with CYP3A4 being the most abundant in the human liver, are responsible for the metabolism of a significant portion of clinically used drugs.
While direct studies on the specific CYP isozymes involved in N(4)-Acetylsulfamerazine metabolism are scarce, the metabolism of other sulfonamides points towards the involvement of the CYP system nih.gov. For instance, the metabolic activation of some sulfonamides is catalyzed by CYP enzymes nih.gov. Given the broad substrate specificity of CYP3A4, it is a likely candidate for the hydroxylation of N(4)-Acetylsulfamerazine mdpi.comreactome.org. The involvement of CYP3A4 in the metabolism of a compound can have significant clinical implications due to the potential for drug-drug interactions, as many other drugs are also substrates, inducers, or inhibitors of this enzyme.
Pharmacokinetic Parameters
Elimination Half-Lives
The elimination half-life (t½) of N(4)-Acetylsulfamerazine exhibits biphasic elimination. Studies have shown that the half-life values are influenced by an individual's acetylator phenotype nih.gov.
Fast Acetylators: In individuals who are "fast acetylators," N(4)-Acetylsulfamerazine is eliminated with two distinct half-lives of approximately 5 and 12 hours nih.gov.
Slow Acetylators: In "slow acetylators," the biphasic elimination is characterized by half-lives of approximately 5 and 24 hours nih.gov.
This biphasic elimination pattern is attributed to the existence of an acetylation-deacetylation equilibrium in the metabolism of the parent drug, sulfamerazine nih.gov.
| Acetylator Phenotype | First Half-Life (t½) | Second Half-Life (t½) |
| Fast Acetylators | ~5 hours | ~12 hours |
| Slow Acetylators | ~5 hours | ~24 hours |
Plasma Concentration-Time Profiles
The plasma concentration-time profile of N(4)-Acetylsulfamerazine following administration of its parent drug, sulfamerazine, is characterized by a rise to a peak concentration followed by a biphasic decline, as indicated by its elimination half-lives. The shape of this curve is influenced by the rates of formation of N(4)-Acetylsulfamerazine from sulfamerazine (acetylation) and its subsequent elimination through metabolism and renal excretion.
A study on a related compound, N-acetylsulfadiazine, in grass carp (B13450389) showed that the time to reach maximum plasma concentration (Tmax) was approximately 8 hours nih.gov. While species and compound differences exist, this provides a general timeframe for the absorption and metabolic conversion process. The plasma concentrations of N(4)-acetylated sulfonamides generally decline in a manner that reflects the elimination kinetics described by their half-lives nih.gov.
A typical plasma concentration-time curve for an orally administered drug's metabolite like N(4)-Acetylsulfamerazine would show an initial lag phase as the parent drug is absorbed and metabolized, followed by an increase in plasma concentration to a Cmax at a specific Tmax, and then a decline as the metabolite is cleared from the body.
| Pharmacokinetic Parameter | Description |
| Cmax | The maximum plasma concentration achieved. |
| Tmax | The time at which Cmax is reached. |
| AUC (Area Under the Curve) | Represents the total drug exposure over time. |
Renal Clearance Mechanisms (Glomerular Filtration, Tubular Reabsorption, Tubular Secretion)
The renal clearance of N(4)-Acetylsulfamerazine is notably high, with reported values in the range of 300-500 ml/min nih.gov. This value is significantly greater than the typical glomerular filtration rate (GFR), which is approximately 125 ml/min, indicating that active tubular secretion plays a major role in its elimination karger.com.
The renal excretion of N(4)-Acetylsulfamerazine is a net result of three primary processes:
Glomerular Filtration: The unbound fraction of N(4)-Acetylsulfamerazine in the plasma is filtered through the glomeruli.
Tubular Reabsorption: Some passive reabsorption of the filtered drug may occur along the renal tubules.
Tubular Secretion: A significant portion of N(4)-Acetylsulfamerazine is actively secreted from the peritubular capillaries into the tubular fluid by transporters in the proximal tubules. This active process is responsible for the high renal clearance values observed karger.comnih.gov.
Studies on N-acetylated sulfonamides have consistently shown that they are substrates for active tubular secretion nih.gov. The high renal clearance of N(4)-Acetylsulfamerazine is independent of the acetylator phenotype nih.gov.
| Renal Clearance Mechanism | Role in N(4)-Acetylsulfamerazine Excretion |
| Glomerular Filtration | Filters the unbound drug from the plasma. |
| Tubular Reabsorption | Likely a minor contributor to overall clearance. |
| Active Tubular Secretion | The predominant mechanism, leading to high renal clearance. |
Influence of Physiological Factors on Pharmacokinetics
Age and Dosage Dependency
The pharmacokinetic profile of sulfonamides and their metabolites can be influenced by both the age of the individual and the administered dosage. Studies on the related compound sulfamethazine (B1682506) in bovine models have demonstrated that the total body clearance and the cumulative urinary recovery are dependent on both the age of the animal and the dosage applied nih.gov.
In a study involving calves and cows, it was observed that at lower dosages of sulfamethazine (less than 25 mg/kg), the primary metabolite found in urine was a hydroxylated form. However, in calves that received a higher dosage (100 mg/kg), the percentage of N(4)-acetylsulfamethazine increased, indicating a dose-dependent shift in metabolic pathways nih.gov. This suggests that at higher doses, the acetylation pathway, which produces N(4)-acetylated metabolites, becomes more prominent.
Furthermore, general principles of pharmacology indicate that age-related physiological changes can significantly alter drug pharmacokinetics. In older individuals, factors such as reduced renal function and decreased hepatic metabolism can lead to altered drug elimination and clearance, potentially affecting the plasma concentrations and half-life of drugs and their metabolites msdmanuals.commedicineslearningportal.org.
| Animal Model | Dosage of Parent Sulfonamide | Observed Effect on N(4)-Acetylated Metabolite |
|---|---|---|
| Calves | < 25 mg/kg | Lower percentage in urine |
| Calves | 100 mg/kg | Increased percentage in urine |
Temperature Effects on Pharmacokinetics in Aquatic Species
In aquatic species, environmental factors such as water temperature can have a profound impact on the pharmacokinetics of drugs and their metabolites. For poikilothermic (cold-blooded) animals like fish, water temperature directly influences their metabolic rate and physiological functions, which in turn affects drug absorption, distribution, metabolism, and excretion mdpi.com.
Research on the closely related compound N4-acetyl sulfadiazine (B1682646) in grass carp has shown that an increase in water temperature significantly influences its pharmacokinetic parameters mdpi.comnih.govresearchgate.net. Specifically, an increase in temperature was found to shorten the absorption half-life of N4-acetyl sulfadiazine in various tissues, including the gills, kidney, and plasma. Conversely, the absorption half-life increased in the liver and muscle with higher temperatures. The elimination half-life and the area under the concentration-time curve for N4-acetyl sulfadiazine showed a declining trend as the temperature increased mdpi.comnih.gov.
These findings highlight the critical role of temperature in the disposition of sulfonamide metabolites in aquatic environments. An increase in temperature generally leads to a faster elimination of the drug and its metabolites from the body of the fish mdpi.com.
| Aquatic Species | Compound | Effect of Increased Temperature | Pharmacokinetic Parameter | Tissue |
|---|---|---|---|---|
| Grass Carp | N4-Acetyl Sulfadiazine | Shortened Half-Life | Absorption | Gill, Kidney, Plasma |
| - | ||||
| Increased Half-Life | Absorption | Liver, Muscle | ||
| Decreased | Elimination Half-Life & AUC | All Tissues |
Biological Activity and Mechanisms of Action of N 4 Acetylsulfamerazine and Its Metabolites
Antimicrobial Properties
Efficacy Against Bacterial Pathogens (e.g., Aeromonas salmonicida, Vibrio species)
Current scientific literature does not support the claim that N(4)-Acetylsulfamerazine possesses antimicrobial activity against key fish pathogens such as Aeromonas salmonicida and Vibrio species. While the parent compound, sulfamerazine (B1682647), has been utilized to control furunculosis caused by A. salmonicida, its acetylated metabolite, N(4)-Acetylsulfamerazine, is not recognized as an effective treatment. The emergence of resistance in A. salmonicida to sulfonamides has been a significant concern in aquaculture, leading to the use of potentiated sulfonamides. However, these therapeutic strategies rely on the activity of the parent drug, not its inactive acetylated form.
Comparison of Activity with Parent Sulfonamides
A pivotal study on the in vitro antimicrobial activity of various sulfonamide metabolites provides definitive evidence on this matter. The research explicitly states that N(4)-acetyl sulphonamide metabolites, including N(4)-Acetylsulfamerazine, exhibit no antimicrobial activity. nih.gov This is in stark contrast to the parent sulfonamides, which are known for their bacteriostatic effects. Furthermore, the study found that while the antimicrobial activity of hydroxylated metabolites of sulfonamides could be potentiated by trimethoprim, this was not the case for the N4-acetylated metabolites. nih.gov
Impact on Metabolic Pathways of Organisms
The primary role of N(4)-Acetylsulfamerazine in a biological context is that of a metabolite in the biotransformation of sulfamerazine. The process of acetylation and deacetylation forms a metabolic equilibrium. However, there is no scientific evidence to suggest that N(4)-Acetylsulfamerazine itself actively disrupts the amino acid and nucleotide metabolism of microorganisms.
Disruption of Amino Acid and Nucleotide Metabolism
The mechanism of action of the parent sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis. Folic acid is a necessary precursor for the synthesis of amino acids and nucleotides. As N(4)-Acetylsulfamerazine lacks antimicrobial activity, it does not interfere with this pathway or otherwise disrupt the amino acid and nucleotide metabolism of bacteria.
Role in Drug Resistance Mechanisms
Given that N(4)-Acetylsulfamerazine is microbiologically inactive, it does not exert selective pressure on microbial populations and therefore does not play a direct role in the emergence of drug resistance.
Emergence of Resistance in Bacterial/Fungal Strains
The development of resistance to sulfonamides in bacterial strains is a well-documented phenomenon. This resistance is typically associated with mutations in the gene encoding for DHPS or the acquisition of alternative folic acid synthesis pathways. The presence of N(4)-Acetylsulfamerazine as a metabolite is a consequence of the host's metabolism of the parent drug and is not a contributing factor to the development of microbial resistance.
Genomic Sequencing and SNP Analysis in Resistance Studies
The emergence of antimicrobial resistance is a significant global health challenge. Understanding the genetic basis of resistance is crucial for developing effective countermeasures. For sulfonamides, resistance primarily arises from two mechanisms: mutations in the bacterial gene encoding the drug's target, dihydropteroate synthase (DHPS), or the acquisition of alternative, drug-insensitive DHPS genes. nih.govbiorxiv.org
Modern genomic techniques, such as whole-genome sequencing (WGS) and metagenomic analysis, are powerful tools for studying these resistance mechanisms. acs.org These methods allow researchers to comprehensively catalog and profile antibiotic resistance genes (ARGs) within bacterial populations. acs.org In the context of sulfonamide resistance, sequencing can identify specific single nucleotide polymorphisms (SNPs) in the folP gene (which encodes DHPS) that confer resistance by altering the enzyme's structure and reducing its affinity for the drug. nih.gov
Furthermore, genomic sequencing is instrumental in identifying mobile genetic elements (MGEs) that carry and spread resistance genes among different bacteria. biorxiv.org The most common plasmid-borne sulfonamide resistance genes are sul1, sul2, and sul3. nih.govoup.com More recently, a fourth gene, sul4, has been identified in environmental and marine bacteria. nih.gov By analyzing the genetic context of these sul genes, scientists can track their dissemination and evolution. For example, the sul1 gene is often found within a mobile genetic element known as an integron, which facilitates the capture and expression of various resistance gene cassettes. nih.gov SNP analysis can be employed as a molecular tool to discriminate single base mismatches in target sequences, which is often the cause of drug resistance in pathogens. mdpi.com
| Resistance Mechanism | Genetic Element | Function | Method of Detection |
|---|---|---|---|
| Target Modification | folP gene mutations (SNPs) | Alters the dihydropteroate synthase (DHPS) enzyme, reducing its binding affinity for sulfonamides. nih.gov | Genomic Sequencing, SNP Analysis |
| Target Bypass/Replacement | sul1, sul2, sul3, sul4 genes | Encode for alternative, drug-resistant DHPS enzymes that are not inhibited by sulfonamides. nih.govnih.gov | PCR, Whole-Genome Sequencing |
| Gene Dissemination | Plasmids, Integrons (Mobile Genetic Elements) | Facilitate the horizontal transfer of resistance genes (e.g., sul1) between bacteria. biorxiv.orgnih.gov | Genomic Sequencing, Plasmid Analysis |
Potential for Therapeutic Applications
While N(4)-Acetylsulfamerazine is a metabolite, the therapeutic applications of its parent compound, sulfamerazine, and other sulfonamides are well-established.
Antimalarial Therapies
Sulfonamides have been repurposed as antimalarial agents due to their ability to inhibit a critical metabolic pathway in the Plasmodium parasite. nih.gov Like bacteria, malaria parasites require folic acid for the synthesis of nucleic acids (DNA and RNA) and proteins. nih.gov Sulfonamides act as competitive inhibitors of the dihydropteroate synthase (DHPS) enzyme by mimicking its natural substrate, para-aminobenzoic acid (PABA). nih.govdrugbank.com This disruption of the folate biosynthesis pathway halts parasite replication. nih.gov
Historically, sulfonamides like sulfadoxine (B1681781) have been used in combination therapies, most notably with pyrimethamine, to create a synergistic effect by blocking two different steps in the folate pathway. nih.govdrugbank.com However, the emergence of drug-resistant Plasmodium strains has challenged the efficacy of these combinations. nih.gov Current research focuses on developing novel sulfonamide derivatives and identifying new compounds that can block malaria transmission by targeting the sexual stages of the parasite's life cycle. malariaworld.orgnews-medical.net
Use in Veterinary Medicine
Sulfonamides, including sulfamerazine and the closely related sulfamethazine (B1682506), are widely used in veterinary medicine to treat a variety of bacterial and parasitic infections in livestock. nbinno.compatsnap.comnih.gov They are effective against a broad spectrum of Gram-positive and Gram-negative bacteria. patsnap.com
These drugs are commonly administered to cattle, swine, and poultry to manage respiratory and gastrointestinal infections. nbinno.comnih.gov For instance, they are indicated for treating bovine respiratory disease complex (shipping fever), calf diphtheria, and bacterial scours. pharmacompass.com Sulfonamides are also used to control coccidiosis, a parasitic disease that affects the intestines of young animals. nbinno.compatsnap.com Administration is often done orally by incorporating the drug into animal feed or drinking water for ease of treatment across large populations. nbinno.compatsnap.com
Toxicological Mechanisms and Effects
As with many therapeutic agents, sulfonamides can cause adverse reactions, which are primarily mediated by the immune system or direct toxicity.
Potential for Allergic Reactions
Hypersensitivity reactions are among the most common adverse effects associated with sulfonamide antibiotics, occurring in approximately 3-8% of patients. nih.gov These reactions are immunologically mediated and can range from mild skin rashes to severe, life-threatening conditions. nih.govnih.gov
The mechanism often involves the drug or its metabolites acting as haptens, which bind to host proteins and are recognized as foreign by the immune system. nih.gov This can trigger various types of hypersensitivity reactions:
Type I (Immediate) Reactions: These are IgE-mediated and can manifest as urticaria (hives), angioedema, and, in rare cases, anaphylaxis. nih.gov
Type IV (Delayed) Reactions: These are more common and are T-cell mediated. nih.gov They typically appear several days after drug exposure and present as maculopapular rashes. nih.gov In severe forms, this can progress to Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS), Stevens-Johnson syndrome (SJS), or toxic epidermal necrolysis (TEN), which involve widespread blistering, skin peeling, and internal organ involvement. nih.govmedicinenet.com
The arylamine group at the N4 position of antibacterial sulfonamides is considered a key determinant in inducing these allergic responses. nih.gov
| Reaction Type | Immune Mediator | Clinical Manifestations | Onset |
|---|---|---|---|
| Type I | IgE Antibodies | Urticaria (hives), angioedema, anaphylaxis (rare). nih.gov | Minutes to hours |
| Type IV | T-cells (CD4+, CD8+) | Maculopapular rash, fever. nih.gov Severe forms include DRESS, SJS, and TEN. nih.govmedicinenet.com | Days to weeks |
Gastrointestinal Disturbances
Non-allergic adverse effects of sulfonamides frequently involve the gastrointestinal tract. nih.gov Common symptoms include nausea, vomiting, diarrhea, and loss of appetite. medicinenet.comdermnetnz.orgclevelandclinic.org These effects are generally considered non-immune mediated and may result from direct irritation of the gastrointestinal mucosa or a disruption of the normal gut microbiota. In some cases, antibiotic use can lead to more severe diarrhea, which may be a symptom of a serious intestinal infection that can occur even months after discontinuing the medication. mayoclinic.org
Crystalluria and Kidney Damage
N(4)-Acetylsulfamerazine, the primary metabolite of the sulfonamide antibiotic sulfamerazine, is intrinsically linked to the potential for crystalluria and subsequent kidney damage. This phenomenon is a well-documented risk associated with sulfonamide therapy and is directly related to the physicochemical properties of the acetylated metabolites. The process of N4-acetylation, which occurs in the liver, significantly alters the solubility of the parent drug. While this metabolic transformation facilitates elimination, it also reduces the solubility of the compound, particularly in the acidic environment of the renal tubules.
The parent compound, sulfamerazine, has a relatively low aqueous solubility of 202 mg/L at 20°C nih.gov. The acetylation at the N(4) position further decreases this solubility. When the concentration of N(4)-Acetylsulfamerazine in the glomerular filtrate exceeds its solubility limit, the compound can precipitate and form crystals within the renal tubules. This precipitation can lead to several pathological outcomes, including:
Crystalluria: The presence of drug crystals in the urine.
Tubular Obstruction: The aggregation of crystals can block the renal tubules, impeding urine flow.
Interstitial Nephritis: An inflammatory response within the kidney tissue.
Acute Kidney Injury (AKI): A rapid decline in renal function, which in severe cases can be caused by widespread tubular blockage.
While sulfamerazine was developed to have a lower risk of nephrological damage compared to some earlier sulfonamides like sulfadiazine (B1682646), the potential for crystalluria remains a key consideration mdpi.com. The risk is influenced by factors such as urinary pH (lower pH favors precipitation), hydration status, and the rate of drug excretion.
Respiratory Irritation
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), N(4)-Acetylsulfamerazine is classified as a substance that may cause respiratory irritation. This hazard identification suggests that inhalation of the compound in particulate form could lead to irritation of the respiratory tract.
Potential for Environmental Toxicity and Risk Assessment
The widespread use of sulfonamides like sulfamerazine in human and veterinary medicine has led to their emergence as environmental contaminants nih.gov. Both the parent drugs and their metabolites, including N(4)-Acetylsulfamerazine, are released into the environment, primarily through wastewater, and have been detected in various aquatic systems nih.govnih.govresearchgate.net. The persistence and potential ecological impact of these compounds necessitate a thorough environmental risk assessment.
Studies have shown that N-acetylated sulfonamide metabolites are not always readily biodegradable, contributing to their persistence in the environment nih.gov. While processes like photolysis can contribute to their degradation, the transformation products may also pose an environmental risk nih.govnih.gov.
| Finding Category | Detailed Research Finding | Reference |
| Crystalluria Mechanism | N4-acetylation of sulfamerazine reduces its aqueous solubility, creating a risk of precipitation in renal tubules, especially in acidic urine. | mdpi.com |
| Environmental Presence | N-acetylated sulfonamide metabolites are frequently detected in wastewater treatment plant effluents, indicating incomplete removal. | nih.govresearchgate.net |
| Biodegradability | N(4)-acetylated metabolites of sulfonamides like sulfadiazine and sulfamethazine are not readily biodegradable, suggesting environmental persistence. | nih.gov |
| Metabolite Reversion | In environmental simulations, N(4)-acetylsulfapyridine was observed to transform back into its more biologically active parent compound, sulfapyridine. | nih.govresearchgate.net |
| Toxicity of Transformation Products | The degradation of N-acetylated sulfonamides can lead to the formation of multiple secondary products that may have higher persistence, mobility, and toxicity than the initial metabolite. | nih.gov |
A key tool in environmental risk assessment is the calculation of a Hazard Quotient (HQ). The HQ is a ratio that compares the predicted or measured environmental concentration of a substance to a predicted no-effect concentration (PNEC), which is the concentration below which adverse effects on organisms are not expected to occur.
HQ = Measured Environmental Concentration (MEC) / Predicted No-Effect Concentration (PNEC)
An HQ value of less than 1 suggests that the chemical is unlikely to pose a significant risk to the environment. An HQ value greater than 1 indicates that adverse ecological effects are possible, warranting further investigation or risk management measures.
In studies evaluating the environmental presence of various N-acetylated sulfonamide metabolites in wastewater effluents, calculated hazard quotients were found to be low, suggesting that the specific metabolites studied did not pose a significant environmental risk under the observed conditions nih.govresearchgate.net. However, risk assessments must consider that some parent sulfonamides, such as sulfadiazine and sulfamethoxazole, have been found to pose a great risk to aquatic systems, highlighting the importance of continued monitoring and assessment nih.gov.
Historically, environmental risk assessments for pharmaceuticals have focused primarily on the parent compound. However, there is growing recognition that metabolites must be included for a comprehensive evaluation, for several reasons:
Inherent Toxicity: Metabolites themselves can be toxic to aquatic organisms.
Reversion to Parent Compound: A significant concern is the potential for metabolites to revert to the parent drug in the environment. For instance, studies have demonstrated that N(4)-acetylsulfapyridine can be fully degraded and transformed back into its parent compound, sulfapyridine, in wastewater simulations nih.govresearchgate.net. This deacetylation process reintroduces the more biologically active compound into the environment.
Formation of Toxic Transformation Products: The environmental degradation of metabolites can lead to new chemical entities. Research on the fate of N-acetylated sulfonamides shows that processes like disinfection and photolysis can create multiple secondary products through pathways like hydroxylation and bond cleavage nih.gov. Worryingly, some of these transformation products may exhibit higher persistence, mobility, and toxicity than the original N(4)-Acetylsulfamerazine metabolite nih.gov.
Therefore, assessing the environmental risk of N(4)-Acetylsulfamerazine requires not only evaluating its own ecotoxicity but also its stability and the potential for it to act as a source of the parent sulfamerazine or other more hazardous transformation products in aquatic ecosystems.
Advanced Research Perspectives and Methodological Considerations
In Vitro and In Vivo Study Designs
Bridging the gap between laboratory findings and clinical outcomes is a cornerstone of pharmaceutical research. For N(4)-Acetylsulfamerazine, this involves addressing discrepancies in efficacy, understanding species-specific differences, and employing specialized models that mimic human physiological systems.
Resolution of Discrepancies between In Vitro and In Vivo Efficacy Studies
Discrepancies between the observed effects of N(4)-Acetylsulfamerazine in laboratory settings (in vitro) and in living organisms (in vivo) can arise from a multitude of factors. One of the most significant is the genetic variability in metabolic pathways among individuals. A pivotal study on the pharmacokinetics of sulfamerazine (B1682647) and N(4)-Acetylsulfamerazine highlighted the existence of "fast" and "slow" acetylator phenotypes in humans. nih.gov
This inherent difference in acetylation speed directly impacts the metabolism and elimination of the parent drug and its metabolite. In vitro models, such as cell cultures, often lack this genetic diversity and may not accurately reflect the metabolic rates seen in a heterogeneous human population. Consequently, efficacy or toxicity observed in vitro may not directly translate to the in vivo setting where metabolic rates can significantly alter the concentration and duration of drug exposure.
Furthermore, the study demonstrated that N(4)-Acetylsulfamerazine is eliminated biphasically, with different half-lives in fast and slow acetylators, further complicating direct comparisons with static in vitro models. nih.gov Resolving these discrepancies necessitates the use of more complex in vitro systems, such as co-cultures or organoids that can be genetically engineered to represent different acetylator statuses, or by carefully designing in vivo studies that stratify subjects based on their acetylator phenotype.
Pharmacokinetic Parameters of N(4)-Acetylsulfamerazine in Humans
| Acetylator Phenotype | Elimination Half-life (Phase 1) | Elimination Half-life (Phase 2) |
| Fast Acetylators | 5 hours | 12 hours |
| Slow Acetylators | 5 hours | 24 hours |
This table illustrates the differing elimination kinetics of N(4)-Acetylsulfamerazine based on acetylator status, a key factor in in vitro-in vivo discrepancies. nih.gov
Interspecies Scaling and Allometric Modeling
Predicting human pharmacokinetics from animal data is a critical step in drug development. Interspecies scaling, which often employs allometric modeling, is a mathematical technique used to extrapolate pharmacokinetic parameters across species based on body weight and other physiological variables. nih.govallucent.com This empirical approach examines the relationships between size and time and their consequences. nih.gov
However, it is crucial to recognize the limitations of this approach. Allometric scaling is most accurate for drugs that are eliminated renally or have blood flow-dependent clearance. For compounds primarily cleared by metabolism, such as sulfonamides, predictions for humans can be less reliable due to species differences in metabolic enzymes. nih.gov The acetylation of sulfamerazine to N(4)-Acetylsulfamerazine is a prime example of a metabolic pathway that can vary significantly between species, potentially leading to inaccurate extrapolations if not carefully considered.
Use of Transgenic Animal Models and Humanized Liver Chimeric Mice
To overcome the limitations of traditional animal models in predicting human-specific metabolism, researchers have developed transgenic animal models, particularly mice with "humanized" livers. nih.govresearchgate.net These chimeric mice are created by transplanting human hepatocytes into immunodeficient mice whose own liver cells have been selectively damaged. nih.govmdpi.com The result is a mouse with a liver that is largely repopulated with human liver cells, expressing human metabolic enzymes and transporters. nih.govmdpi.com
For a compound like N(4)-Acetylsulfamerazine, whose formation is dependent on the human N-acetyltransferase enzyme, these models would be invaluable. They would allow for the in vivo study of human-specific metabolic pathways, including the rate of acetylation of sulfamerazine and the subsequent disposition of N(4)-Acetylsulfamerazine, in a living system. mdpi.com This provides a more accurate preclinical assessment of human pharmacokinetics and potential drug-drug interactions compared to conventional animal models that may have different metabolic profiles. mdpi.com Research has shown that these humanized mouse models can closely mimic human metabolic profiles for various drugs, making them a valuable tool for predicting human-specific metabolism. mdpi.com
Cytotrophoblast Studies and Sample Stabilization
While there is no specific research available on N(4)-Acetylsulfamerazine in cytotrophoblast studies, this area of research is critical for understanding the placental transfer and potential effects of drugs during pregnancy. Cytotrophoblasts are cells from the placenta that play a crucial role in the implantation of the embryo and the formation of the placental barrier. In vitro studies using cultured cytotrophoblasts can provide insights into the mechanisms of drug transport across the placenta.
A key methodological consideration in such studies is sample stabilization. The metabolic activity in placental tissues can continue after collection, potentially altering the concentrations of the parent drug and its metabolites. Therefore, rapid and effective methods for quenching metabolic activity at the time of sample collection are essential to ensure that the measured concentrations accurately reflect the in vivo state. This can be achieved through immediate freezing of tissues or the use of specific enzyme inhibitors.
Computational Modeling and Simulation
In recent years, computational modeling has emerged as a powerful tool in pharmacology and toxicology, enabling the prediction of metabolic fates and interactions of chemical compounds.
Prediction of Metabolic Pathways and Interactions
Computational, or in silico, methods offer a rapid and cost-effective way to predict the metabolism of xenobiotics like sulfamerazine and its metabolite, N(4)-Acetylsulfamerazine. nih.gov These approaches can be broadly categorized into ligand-based and structure-based methods. nih.gov
Ligand-based methods use the chemical structure of the compound to predict its sites of metabolism (SOMs) and potential metabolites. This is often achieved using expert systems that contain a knowledge base of known biotransformation reactions or through machine learning models trained on large datasets of metabolic information. nih.gov For N(4)-Acetylsulfamerazine, these tools could predict further metabolism, such as hydroxylation or glucuronidation, which are common pathways for sulfonamides.
Structure-based methods focus on the interactions between the compound and metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.gov Using techniques like molecular docking and molecular dynamics simulations, researchers can model how N(4)-Acetylsulfamerazine might bind to the active site of different CYP isoforms. This can help predict which enzymes are responsible for its further metabolism and identify potential drug-drug interactions where other drugs might compete for the same enzyme.
While specific computational predictions for N(4)-Acetylsulfamerazine are not widely published, studies have successfully used density functional theory (DFT) to calculate properties of its parent compound, sulfamerazine, which can inform metabolic predictions. researchgate.netscielo.org.mxjmcs.org.mx These computational tools are continually being refined and hold great promise for accelerating the understanding of the metabolic fate of N(4)-Acetylsulfamerazine. nih.gov
Omics Technologies in N(4)-Acetylsulfamerazine Research
Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a biological system. It is a critical tool for identifying and quantifying drug metabolites, such as N(4)-Acetylsulfamerazine, in biological matrices like plasma, urine, or tissues. N(4)-Acetylsulfamerazine is a known human metabolite of sulfamerazine, formed primarily through N-acetylation in the liver. nih.gov
Modern metabolomics workflows heavily rely on advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netfrontiersin.orgnih.gov These methods offer high sensitivity and selectivity, enabling the detection and quantification of parent drugs and their metabolites even at low concentrations. frontiersin.orgnih.gov Untargeted metabolomics can be employed to screen for a wide range of potential metabolites by comparing biological samples before and after drug administration. frontiersin.orgnih.govresearchgate.net Targeted approaches are then used for precise quantification of known metabolites like N(4)-Acetylsulfamerazine.
The sample preparation for metabolite profiling typically involves protein precipitation followed by solid-phase extraction (SPE) to isolate the analytes of interest from complex biological fluids. nih.gov The subsequent analysis by LC-MS/MS allows for the separation of different compounds based on their physicochemical properties before they are ionized and fragmented to generate unique mass spectra for identification and quantification. massbank.eumassbank.jp
Table 2: Representative Instrument Parameters for LC-MS/MS Analysis of Sulfonamides This table provides an example of typical parameters used for the analysis of sulfamerazine and its metabolites.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Instrument | Quadrupole Time-of-Flight (QTOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
| Fragmentation Mode | Collision-Induced Dissociation (CID) |
| Collision Energy | 40 V |
| Parameters are based on publicly available mass spectrometry data for sulfamerazine analysis. massbank.eumassbank.jp |
The metabolism of sulfamerazine to N(4)-Acetylsulfamerazine is primarily catalyzed by the arylamine N-acetyltransferase 2 (NAT2) enzyme, which is predominantly expressed in the liver and gastrointestinal tract. nih.govtandfonline.com The gene encoding this enzyme, NAT2, is highly polymorphic in human populations. tandfonline.comnih.gov These genetic variations lead to distinct acetylator phenotypes: rapid, intermediate, and slow acetylators. nih.govfrontiersin.org
Gene expression analysis and pharmacogenomic studies are essential for understanding how these genetic differences impact drug metabolism and patient response. An individual's NAT2 genotype directly influences the rate and extent of N-acetylation. tandfonline.comfrontiersin.org
Slow acetylators , who carry two variant (slow) NAT2 alleles, metabolize sulfonamides at a significantly reduced rate. This can lead to higher plasma concentrations of the parent drug (e.g., sulfamerazine or sulfapyridine) and a lower ratio of the acetylated metabolite to the parent drug. nih.govnih.gov
Rapid acetylators , who have two wild-type (NAT24) alleles, exhibit efficient acetylation. nih.gov
Intermediate acetylators are heterozygous, carrying one rapid and one slow allele, and display a metabolic rate between the other two phenotypes. nih.gov
Analyzing the expression of NAT2 and genotyping for specific single nucleotide polymorphisms (SNPs) can predict a patient's acetylator status. This information is critical because slow acetylation is a known risk factor for idiosyncratic adverse reactions to sulfonamide drugs. nih.gov By linking genetic data with metabolic profiles, researchers can elucidate the mechanisms of drug toxicity and efficacy, paving the way for personalized medicine. nih.gov
Table 3: Common NAT2 Alleles and Associated Acetylator Phenotypes
| Allele | Key SNP(s) | Resulting Phenotype |
| NAT24 | (Wild-type) | Rapid |
| NAT25 | c.341T>C | Slow |
| NAT26 | c.590G>A | Slow |
| NAT27 | c.857G>A | Slow |
| NAT214 | c.191G>A | Slow |
| This table lists major NAT2 alleles and their functional impact on acetylation. nih.govfrontiersin.org |
Therapeutic Drug Monitoring (TDM) and Personalized Medicine
Therapeutic Drug Monitoring (TDM) is a clinical practice that involves measuring drug concentrations in blood to individualize dosage regimens, with the goal of maximizing therapeutic efficacy while minimizing toxicity. nih.govnih.gov TDM is particularly valuable for drugs with significant pharmacokinetic variability among individuals, which is a hallmark of many sulfonamides due to genetic polymorphisms in metabolic pathways. nih.govnih.gov
The concept of personalized medicine, which aims to tailor medical treatment to the individual characteristics of each patient, is closely linked to TDM. bsac.org.uk For sulfonamides like sulfamerazine, the acetylation process governed by the polymorphic NAT2 enzyme is a prime example of where personalized approaches are beneficial. nih.gov Knowledge of a patient's NAT2 genotype can help predict whether they will be a slow, intermediate, or rapid acetylator. tandfonline.com
This genetic information, combined with TDM of both the parent drug and its N(4)-acetylated metabolite, can guide dose adjustments to ensure that drug levels remain within the therapeutic window. nih.gov For example, a slow acetylator may require a lower dose of sulfamerazine to avoid accumulation of the parent drug and potential toxicity. Conversely, a rapid acetylator might need a higher dose to achieve a therapeutic effect. By integrating pharmacogenomic data with TDM, clinicians can move beyond a "one-size-fits-all" approach and provide a more precise and effective treatment strategy. nih.govbsac.org.uk
Data Presentation and Validation Guidelines in Academic Publishing
The transparent and comprehensive reporting of research data is fundamental to the integrity and reproducibility of scientific findings. In academic publishing, especially in fields like analytical chemistry and pharmacology, strict guidelines exist for the presentation and validation of data concerning compounds like N(4)-Acetylsulfamerazine.
When reporting on the development and validation of an analytical method, such as an LC-MS/MS assay for N(4)-Acetylsulfamerazine, it is essential to provide a detailed description of the entire process. europa.euich.org This includes a validation report that outlines the method's performance characteristics. Key parameters that must be documented include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. ich.org
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically reported with the correlation coefficient, y-intercept, and slope of the regression line. europa.euich.org
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery. ich.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is usually reported as the relative standard deviation (RSD). nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. nih.gov
Furthermore, detailed reporting of instrument parameters is crucial for reproducibility. nih.govnih.gov This includes specifics of the analytical column, mobile phase composition, flow rate, ionization source settings, and mass analyzer parameters (e.g., collision energy, mass resolution). massbank.eumassbank.jpnih.gov All relevant raw data, such as chromatograms and mass spectra, should be made available, and the statistical methods used to analyze the data must be clearly described. europa.eu Adherence to these guidelines, such as those provided by the International Council for Harmonisation (ICH), ensures the scientific rigor and validity of the research. europa.eufda.gov
Q & A
Q. What are the standard synthetic routes for preparing N(4)-Acetylsulfamerazine, and what critical reaction conditions must be controlled?
- Methodological Answer : Synthesis typically involves sequential sulfonylation and acetylation steps. For sulfamerazine derivatives, the sulfonamide group is introduced via reaction of sulfanilamide with 4-methylpyrimidine under basic conditions. Subsequent N(4)-acetylation is achieved using acetic anhydride in anhydrous solvents (e.g., dichloromethane) at 0–5°C to prevent over-acetylation. Strict pH control (pH 7–8) during purification ensures product stability .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing N(4)-Acetylsulfamerazine?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) is critical for resolving polymorphic forms, as demonstrated in studies of solvates and hydrates .
- FT-IR identifies acetyl group vibrations (~1650–1700 cm⁻¹) and sulfonamide N-H stretches (~3300 cm⁻¹).
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and phase transitions .
Q. How does the solubility profile of N(4)-Acetylsulfamerazine vary across solvents, and how can this inform experimental design?
- Methodological Answer : Solubility is highly solvent-dependent. Polar aprotic solvents (e.g., DMSO) enhance solubility due to hydrogen bonding with the acetyl and sulfonamide groups. In aqueous buffers, solubility decreases at pH < 5 due to protonation of the sulfonamide nitrogen. Pre-formulation studies should include solubility screens in DMSO, methanol, and phosphate-buffered saline (pH 7.4) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility or stability data for N(4)-Acetylsulfamerazine derivatives?
- Methodological Answer : Discrepancies often arise from polymorphic forms or hydration states. Use dynamic vapor sorption (DVS) to study hygroscopicity and powder X-ray diffraction (PXRD) to confirm crystallinity. For stability, conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring to track degradation pathways .
Q. What computational strategies are effective for predicting the biological activity of N(4)-Acetylsulfamerazine analogs?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with bacterial dihydropteroate synthase (DHPS), a sulfonamide target.
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial efficacy .
Q. How do structural modifications at the N(4)-acetyl group impact the compound’s pharmacokinetic properties?
- Methodological Answer : Replace the acetyl group with prodrug moieties (e.g., glycyl or PEGylated chains) to modulate lipophilicity and plasma half-life. Assess using Caco-2 cell monolayers for permeability and microsomal stability assays (e.g., human liver microsomes) .
Q. What experimental controls are essential when studying N(4)-Acetylsulfamerazine’s enzymatic inhibition in complex biological matrices?
- Methodological Answer :
- Include positive controls (e.g., sulfamethoxazole for DHPS inhibition).
- Use matrix-matched calibration to correct for ion suppression in LC-MS/MS quantification.
- Validate specificity via gene knockout models (e.g., DHPS-deficient bacterial strains) .
Data Analysis and Interpretation
Q. How should researchers address batch-to-batch variability in synthesized N(4)-Acetylsulfamerazine?
- Methodological Answer : Implement Quality-by-Design (QbD) principles:
- Define critical quality attributes (CQAs: purity, crystallinity).
- Use design of experiments (DoE) to optimize reaction parameters (temperature, stoichiometry).
- Apply multivariate analysis (PCA or PLS) to correlate process variables with CQAs .
Q. What statistical approaches are recommended for analyzing dose-response data in antimicrobial assays?
- Methodological Answer :
- Fit data to four-parameter logistic (4PL) models to calculate IC₅₀ values.
- Use ANOVA with post-hoc Tukey tests to compare efficacy across analogs.
- Apply resampling methods (bootstrapping) to estimate confidence intervals for small datasets .
Ethical and Safety Considerations
Q. What safety protocols are mandatory when handling N(4)-Acetylsulfamerazine in vitro and in vivo studies?
- Methodological Answer :
- In vitro : Use fume hoods for powder handling; wear nitrile gloves and safety goggles.
- In vivo : Adhere to OECD 423 guidelines for acute toxicity testing. Pre-screen for sulfonamide hypersensitivity in animal models.
- Waste disposal : Neutralize acidic/basic residues before incineration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
